![molecular formula C35H31FN6O4S B1658689 N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE CAS No. 6184-15-2](/img/structure/B1658689.png)
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a fluorophenyl group, a methoxyphenyl group, a dihydropyrazolyl group, a triazolyl group, and a phenoxyacetamide group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Dihydropyrazole Core: This step involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone. The hydrazone is then cyclized to form the dihydropyrazole core.
Introduction of the Triazole Ring: The dihydropyrazole core is reacted with phenyl isothiocyanate to introduce the triazole ring. This step typically requires a base such as triethylamine and a solvent like dichloromethane.
Attachment of the Phenoxyacetamide Group: The triazole intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides of the phenyl groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenyl)-1-(((3-(4-morpholinyl)pr)amino)carbonyl)vinyl)benzamide
- N-(2-(4-fluorophenyl)-1-(((3-(4-morpholinyl)pr)amino)carbonyl)vinyl)benzamide
Uniqueness
N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
6184-15-2 |
|---|---|
Molecular Formula |
C35H31FN6O4S |
Molecular Weight |
650.7 g/mol |
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C35H31FN6O4S/c1-45-28-18-14-24(15-19-28)30-20-31(25-12-16-26(36)17-13-25)42(40-30)34(44)23-47-35-39-38-32(41(35)27-8-4-2-5-9-27)21-37-33(43)22-46-29-10-6-3-7-11-29/h2-19,31H,20-23H2,1H3,(H,37,43) |
InChI Key |
MSULBUSQYDJZRK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5)CNC(=O)COC6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5)CNC(=O)COC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


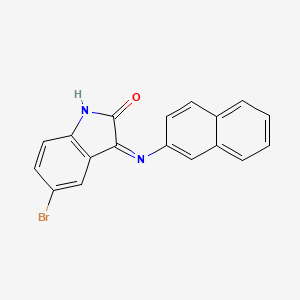
![3-methyl-2-(4-methylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1658607.png)
![11-(3-Fluorophenyl)-4-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B1658608.png)
![4-[4-(Difluoromethoxy)phenyl]-5-phenyl-1,3,4,6-tetrahydropyrimido[5,4-c][1,5]benzodiazepin-2-one](/img/structure/B1658611.png)
![ethyl 4-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate](/img/structure/B1658612.png)
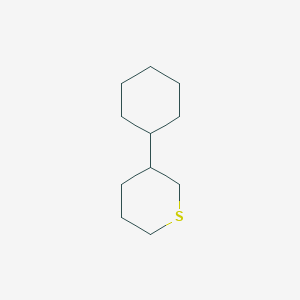
![1-[5-[2,6-Di(propan-2-yl)phenoxy]pentyl]-4-methylpiperazine](/img/structure/B1658615.png)

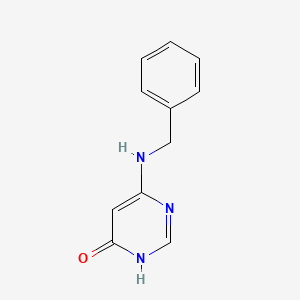
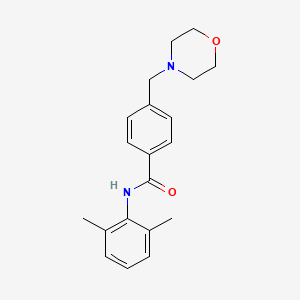
![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-nitrophenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B1658626.png)
![(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B1658627.png)
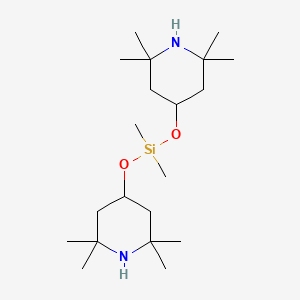
![N-Bicyclo[2.2.1]heptan-2-yl-N~2~-(methanesulfonyl)-N~2~-phenylglycinamide](/img/structure/B1658629.png)
